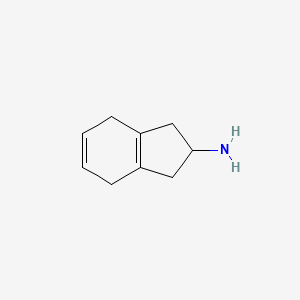

2,3,4,7-tetrahydro-1H-inden-2-ylamine

Description

2,3,4,7-Tetrahydro-1H-inden-2-ylamine is a partially hydrogenated indene derivative featuring an amine group at the 2-position. Its structure combines a bicyclic framework with reduced ring strain due to the tetrahydro configuration, distinguishing it from simpler dihydroindenamine analogs.

Properties

Molecular Formula |

C9H13N |

|---|---|

Molecular Weight |

135.21 g/mol |

IUPAC Name |

2,3,4,7-tetrahydro-1H-inden-2-amine |

InChI |

InChI=1S/C9H13N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,9H,3-6,10H2 |

InChI Key |

JYCVVVHIIZAFSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2=C1CC(C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(a) 2,3-Dihydro-1H-inden-2-carbaldehyde (CAS 37414-44-1)

- Structure : Shares the 2,3-dihydroindene backbone but replaces the amine with a carbaldehyde group.

- Properties : The aldehyde group increases electrophilicity, making it reactive in condensation reactions. This contrasts with the nucleophilic amine in the target compound, which participates in hydrogen bonding and salt formation .

(b) 4-Aminoindan (2,3-Dihydro-1H-inden-4-amine)

- Structure : Positional isomer with the amine at the 4-position.

(c) Chloro-Substituted Analogs

- Examples :

- (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 812695-59-3)

- 6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-38-9)

- Key Differences : Chlorine substituents enhance lipophilicity and metabolic stability. The 1-position amine in these compounds may limit ring flexibility compared to the 2-position amine in the target compound .

Ring Saturation and Substituent Complexity

(a) 1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)

- Structure: A cathinone derivative with a dihydroindene backbone and complex substituents (phenyl, pyrrolidinyl).

- Relevance : Highlights the role of substituents in psychoactive properties. The tetrahydro configuration of the target compound may reduce metabolic degradation compared to dihydro analogs .

(b) N-{Imidazo[1,2-a]pyridin-2-ylmethyl}-2,3-dihydro-1H-inden-5-amine

- Structure : Incorporates a bulky imidazopyridine moiety.

- Molecular Weight : 263.34 g/mol vs. ~135.21 g/mol (estimated for the target compound).

- Impact : Increased molecular weight and steric hindrance may limit blood-brain barrier penetration, unlike smaller amines .

(c) 2,3-Dihydro-1H-inden-5-yl(2,3,5,6-tetrachlorophenyl)methanamine

- Structure : Tetrachlorophenyl group introduces strong electron-withdrawing effects.

Structural and Pharmacokinetic Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2,3,4,7-Tetrahydro-1H-inden-2-ylamine | Not provided | C₉H₁₃N | ~135.21 | Tetrahydro backbone, 2° amine |

| 2,3-Dihydro-1H-inden-2-carbaldehyde | 37414-44-1 | C₁₀H₁₀O | 146.19 | Aldehyde functional group, dihydro backbone |

| 4-Aminoindan | Not provided | C₉H₁₁N | 133.19 | 4° amine, dihydro backbone |

| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | 812695-59-3 | C₉H₁₀ClN | 167.64 | Chloro substituent, 1° amine |

| N-{Imidazo[1,2-a]pyridin-2-ylmethyl}-2,3-dihydro-1H-inden-5-amine | Not provided | C₁₇H₁₇N₃ | 263.34 | Bulky imidazopyridine substituent |

Research Findings and Implications

- Synthetic Accessibility : Chloro-substituted analogs (e.g., CAS 812695-59-3) require halogenation steps, whereas the target compound’s tetrahydro structure may involve hydrogenation of indene precursors .

- Pharmacological Potential: Dihydroindenamine derivatives (e.g., indapyrophenidone) show psychoactive properties, suggesting that the target compound’s tetrahydro configuration could enhance metabolic stability .

- Functional Group Impact : The 2° amine in the target compound offers greater basicity (pKa ~9-10) compared to aldehydes or chlorinated analogs, influencing solubility and receptor interactions .

Preparation Methods

Multi-Step Functionalization via Sulfonylation and Oxidation

A prominent route to 2,3,4,7-tetrahydro-1H-inden-2-ylamine derivatives involves sequential functionalization of indane precursors. In one approach, 2-aminoindane (38 ) undergoes acetylation with acetic anhydride and sodium acetate to yield the acetamido intermediate 39 . Subsequent regioselective chlorosulfonylation introduces a sulfonyl chloride group at the 5-position, forming 40 . Tin chloride-mediated reduction converts the sulfonyl chloride to a thiol, which is methylated using sodium methoxide and methyl iodide to produce the methylthio derivative 41 . Oxidation with meta-chloroperbenzoic acid (mCPBA) yields the methanesulfonyl-protected intermediate 42 , and final deprotection with 3 N HCl furnishes the target amine 43 as its hydrochloride salt . This five-step sequence achieves moderate overall yields (40–50%) and is notable for its regioselectivity in introducing sulfonamide groups.

Enantioselective Synthesis Using Chiral Amine Precursors

Chiral resolution and asymmetric synthesis are critical for accessing enantiopure this compound. A method leveraging (R)-1,2,3,4-tetrahydro-1-naphthylamine demonstrates the use of ethyl formate for formamide formation, followed by lithium aluminum hydride (LiAlH4) reduction . Heating (R)-1,2,3,4-tetrahydro-1-naphthylamine with ethyl formate at 80°C for 14 hours produces the corresponding formamide in 63% yield . Subsequent reflux with LiAlH4 in tetrahydrofuran (THF) reduces the formamide to the methylamine derivative, achieving 80% yield after purification . This approach highlights the utility of formate intermediates for introducing methyl groups while preserving stereochemistry.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formamide synthesis | Ethyl formate, 80°C, 14h | 63% | |

| LiAlH4 reduction | THF, reflux, 12h | 80% |

Coupling Reactions with Carbodiimide Reagents

Carbodiimide-mediated coupling offers a versatile route to functionalized indenylamines. A representative procedure couples Boc-L-proline with (R)-1,2,3,4-tetrahydro-1-naphthylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . In dimethylformamide (DMF) at 0°C, EDC activates the carboxylic acid, facilitating amide bond formation with the amine. After deprotection with trifluoroacetic acid (TFA), the desired product is obtained in 95% yield over two steps . This method exemplifies the efficiency of carbodiimide reagents in constructing complex amine architectures.

Nucleophilic Substitution in Halogenated Indenes

Halogenated indenes serve as electrophilic partners in nucleophilic amination. For example, 2-chloroquinoline reacts with (R)-1-aminoindane at 120°C in a sealed tube to form (R)-indan-1-yl-(5-nitro-quinolin-2-yl)-amine in 76% yield . Although this example targets a quinoline derivative, adapting the conditions to 2-haloindenes (e.g., 2-bromo-1H-indene) could enable analogous C–N bond formation. Key variables include temperature (100–120°C), solvent (polar aprotic solvents like DMF), and excess amine (2–3 equiv) .

Protection-Deprotection Strategies for Amino Groups

Temporary protection of the amine group is often necessary to prevent side reactions. Trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C protects the amine as a trifluoroacetamide, achieving 80% yield . Deprotection under acidic (e.g., HCl/EtOH) or basic (e.g., NH3/MeOH) conditions regenerates the free amine. This strategy is particularly useful in multi-step syntheses requiring orthogonal protecting groups.

Q & A

Q. What are the recommended safety protocols for handling 2,3,4,7-tetrahydro-1H-inden-2-ylamine in laboratory settings?

- Methodological Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially when synthesizing derivatives that release volatile byproducts. Post-experiment waste should be segregated into halogenated/non-halogenated containers and processed by certified hazardous waste facilities to prevent environmental contamination . For derivatives like hydrochloride salts (e.g., CAS 2338-18-3), ensure airtight storage to avoid moisture absorption and degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A standard approach involves reductive amination of the corresponding ketone precursor (e.g., 2,3-dihydro-1H-inden-2-one) using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, catalytic hydrogenation of indene derivatives with ammonia or ammonium acetate can yield the amine. For purification, recrystallization from ethanol/water mixtures is recommended to isolate high-purity crystals. Confirm product identity via melting point analysis and cross-validate with NMR (e.g., δ 1.5–2.5 ppm for cyclohexane-like protons) .

Q. How can researchers verify the structural identity of this compound derivatives?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR: Analyze proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, amine protons at δ 1.8–2.2 ppm).

- Mass Spectrometry (ESI): Confirm molecular weight (e.g., [M+H]+ at m/z 134.2 for the base compound).

- X-ray Crystallography: Resolve crystal structures using software like ORTEP-3 to assign stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational chemistry tools aid in the structural analysis of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and optimize geometries for comparison with experimental X-ray data. Molecular docking studies may assess binding affinities to biological targets (e.g., neurotransmitter receptors). Software like Gaussian or ORCA is recommended for energy minimization and orbital visualization .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel derivatives?

- Methodological Answer:

- Cross-Validation: Compare NMR, IR, and MS data with literature values for analogous compounds (e.g., indan-5-amine, CAS 24425-40-9).

- Dynamic NMR: Investigate conformational exchange broadening in amine protons at variable temperatures.

- Isotopic Labeling: Synthesize deuterated analogs to isolate specific spectral signals.

- Statistical Analysis: Apply principal component analysis (PCA) to distinguish experimental vs. computational spectral outliers .

Q. How can researchers design experiments to study the reactivity of this compound under varying pH conditions?

- Methodological Answer:

- pH-Dependent Stability Tests: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Kinetic Studies: Use stopped-flow spectrophotometry to measure reaction rates with electrophiles (e.g., aldehydes).

- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) or isotopic tracers (e.g., ¹⁵N-labeled amine) to elucidate reaction pathways .

Data Presentation & Compliance

Q. What are best practices for presenting crystallographic data of this compound in publications?

Q. How to ensure regulatory compliance when shipping this compound for collaborative studies?

- Methodological Answer: Classify the compound under UN2811 (toxic solids) or UN3249 (amine derivatives) depending on derivatives. Package in UN-certified containers with hazard labels (GHS07/GHS08). Include Safety Data Sheets (SDS) detailing first-aid measures and spill protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.